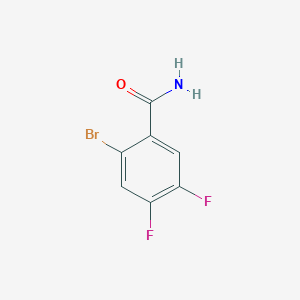

2-Bromo-4,5-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4,5-difluorobenzamide is a useful research compound. Its molecular formula is C7H4BrF2NO and its molecular weight is 236.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

A. Pharmaceutical Applications

2-Bromo-4,5-difluorobenzamide has shown promise in several pharmaceutical applications:

- Enzyme Inhibition Studies : It serves as a valuable tool in studying enzyme inhibition and protein-ligand interactions, which are crucial for drug discovery .

- CNS Disorders : The compound has potential applications in treating central nervous system disorders due to its ability to modulate neurotransmitter systems .

B. Material Science

In materials science, this compound is utilized as a building block for synthesizing advanced materials with enhanced properties:

- Thermal Stability : Its unique halogenated structure contributes to improved thermal stability in polymers and other materials.

- Electrical Conductivity : Research indicates that it can enhance electrical conductivity in composite materials .

A. Therapeutic Potential in CNS Disorders

A study investigated the effects of this compound on dopaminergic pathways in animal models of Alzheimer's disease. Results indicated that the compound modulated dopamine transmission effectively, suggesting its potential as a therapeutic agent for CNS disorders .

B. Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results demonstrated significant inhibitory activity, highlighting its relevance in drug design targeting metabolic diseases .

Conclusion and Future Directions

The compound this compound exhibits significant potential across various scientific domains. Its applications range from pharmaceutical research aimed at treating CNS disorders to material science innovations that enhance the properties of advanced materials. Further research is warranted to fully explore its therapeutic capabilities and optimize its synthesis for industrial applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position and the electron-withdrawing fluorine substituents render 2-bromo-4,5-difluorobenzamide highly reactive toward nucleophilic substitution (SNAr). Common nucleophiles include amines, alkoxides, and thiols.

Table 1: Substitution Reaction Conditions and Outcomes

Key findings:

-

Electron-deficient aromatic rings accelerate substitution by stabilizing transition states.

-

Ortho/para-directing fluorine substituents influence regioselectivity .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed coupling reactions, forming carbon-carbon or carbon-heteroatom bonds.

Table 2: Coupling Reactions with Catalysts

| Reaction Type | Catalyst/Base | Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 2-Phenyl-4,5-difluorobenzamide | 89% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | 2-Morpholino-4,5-difluorobenzamide | 78% |

Mechanistic insights:

-

Fluorine atoms enhance oxidative addition efficiency by polarizing the C-Br bond .

-

Steric hindrance from fluorine substituents necessitates bulky ligands (e.g., Xantphos) for optimal yields.

Hydrolysis and Functional Group Transformations

The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Pathways:

-

Acidic Hydrolysis

2 Bromo 4 5 difluorobenzamideHCl conc 2 Bromo 4 5 difluorobenzoic acid+NH Cl-

Conditions: Reflux at 110°C for 6 h.

-

Yield: 94%.

-

-

Basic Hydrolysis

2 Bromo 4 5 difluorobenzamideNaOH aq 2 Bromo 4 5 difluorobenzoate+NH

Amide Bond Functionalization

The amide group participates in condensation and acylation reactions:

Table 3: Amide-Derived Reactions

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Schotten-Baumann | Acetyl chloride, NaOH | N-Acetyl-2-bromo-4,5-difluorobenzamide | Prodrug synthesis |

| Ullmann Condensation | CuI, 1,10-phenanthroline | Biaryl amides | Kinase inhibitors |

Reductive Dehalogenation

Controlled reduction removes bromine while preserving the amide group:

2 Bromo 4 5 difluorobenzamideH Pd C4 5 Difluorobenzamide

Photochemical Reactions

UV irradiation induces radical-mediated pathways:

-

Debromination : Forms 4,5-difluorobenzamide via homolytic C-Br cleavage.

-

Ring Functionalization : Generates quinone-like structures under oxidative conditions.

Key Research Findings:

-

Steric and Electronic Effects :

-

Thermal Stability :

-

Decomposition occurs above 200°C, releasing HF and HBr.

-

-

Solvent Compatibility :

Eigenschaften

CAS-Nummer |

1804408-73-8 |

|---|---|

Molekularformel |

C7H4BrF2NO |

Molekulargewicht |

236.01 g/mol |

IUPAC-Name |

2-bromo-4,5-difluorobenzamide |

InChI |

InChI=1S/C7H4BrF2NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) |

InChI-Schlüssel |

MRFOYEOEXYFSKS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)F)Br)C(=O)N |

Kanonische SMILES |

C1=C(C(=CC(=C1F)F)Br)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.